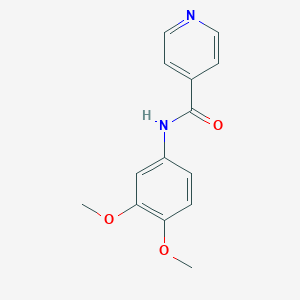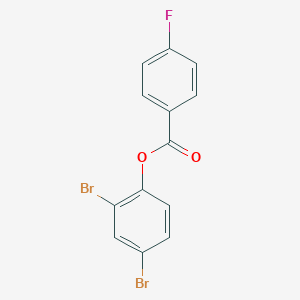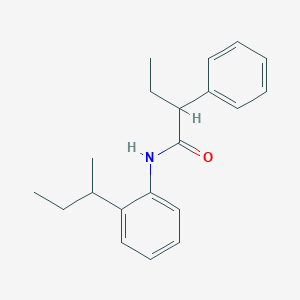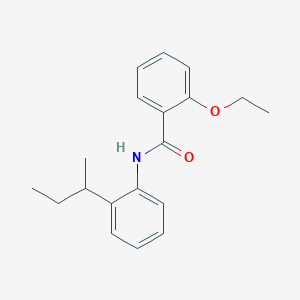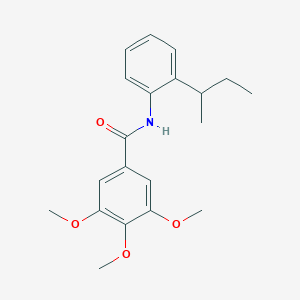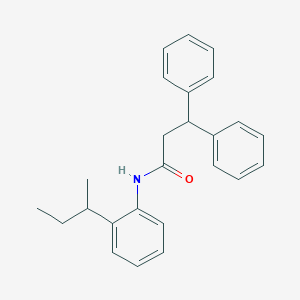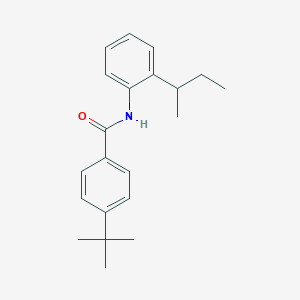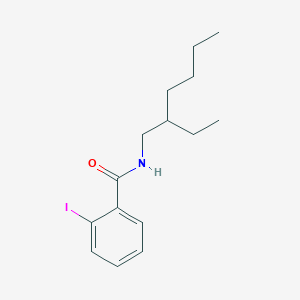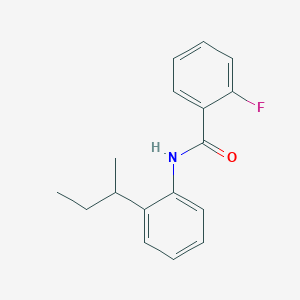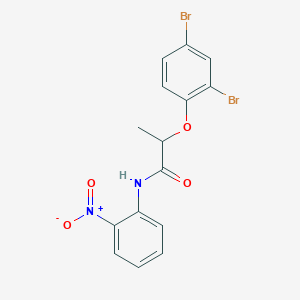
2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide, also known as NBQX, is a potent and selective competitive antagonist of AMPA and kainate receptors. It is widely used in scientific research to study the role of these receptors in various physiological and pathological processes.
Wirkmechanismus
2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide acts as a competitive antagonist of AMPA and kainate receptors by binding to the receptor site and preventing the binding of glutamate, the endogenous ligand. By blocking the activation of these receptors, 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide inhibits the influx of calcium ions and the subsequent depolarization of the postsynaptic membrane, leading to the suppression of excitatory synaptic transmission.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide has been shown to have a variety of biochemical and physiological effects. It can block the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus. It can also prevent the development of kindling, a model of epilepsy, in the amygdala. In addition, 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide has been shown to reduce the excitotoxicity and neurodegeneration associated with ischemia, traumatic brain injury, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide is its high potency and selectivity for AMPA and kainate receptors, which allows for precise manipulation of these receptors in vitro and in vivo. Another advantage is its water solubility, which facilitates its administration and delivery. However, one limitation of 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide is its short half-life, which requires frequent administration to maintain its effects.
Zukünftige Richtungen
There are several future directions for the use of 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide in scientific research. One direction is the investigation of the role of AMPA and kainate receptors in the regulation of emotional and social behaviors, such as anxiety, depression, and aggression. Another direction is the exploration of the therapeutic potential of 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide in the treatment of neurological and psychiatric disorders, such as epilepsy, stroke, traumatic brain injury, Alzheimer's disease, and schizophrenia. Additionally, the development of novel analogs and derivatives of 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide may provide new tools for the modulation of AMPA and kainate receptors.
Synthesemethoden
2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide is synthesized by the reaction of 2,4-dibromophenol with 2-nitrobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then acylated with 3-bromopropionyl chloride to obtain 2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dibromophenoxy)-N-{2-nitrophenyl}propanamide is widely used in scientific research to study the role of AMPA and kainate receptors in various physiological and pathological processes. It has been used to investigate the involvement of these receptors in synaptic plasticity, learning and memory, epilepsy, neurodegeneration, and pain.
Eigenschaften
Molekularformel |
C15H12Br2N2O4 |
|---|---|
Molekulargewicht |
444.07 g/mol |
IUPAC-Name |
2-(2,4-dibromophenoxy)-N-(2-nitrophenyl)propanamide |
InChI |
InChI=1S/C15H12Br2N2O4/c1-9(23-14-7-6-10(16)8-11(14)17)15(20)18-12-4-2-3-5-13(12)19(21)22/h2-9H,1H3,(H,18,20) |
InChI-Schlüssel |
ZIBVJAULSWTVGC-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Br)Br |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





